N-(3-pyridinyl)-2-naphthalenesulfonamide
Description
N-(3-Pyridinyl)-2-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene ring linked to a sulfonamide group, which is further substituted with a pyridine ring at the 3-position. This structural motif is common in medicinal chemistry, particularly in the design of enzyme inhibitors due to the sulfonamide group’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions . Such compounds are often evaluated for their pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-14-6-3-9-16-11-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-11,17H |
InChI Key |
SCMYLUCEZWLKJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-pyridinyl)-2-naphthalenesulfonamide can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-3-amine in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-pyridinyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-pyridinyl)-2-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(3-pyridinyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(3-pyridinyl)-2-naphthalenesulfonamide can be contextualized by comparing it to structurally related sulfonamides. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Findings:
Substituent Effects on Bioactivity: The addition of electron-withdrawing groups (e.g., trifluoromethyl and difluorophenoxy in compound 5c) enhances inhibitory potency against secretory phospholipase A₂ (sPLA₂), a target in inflammatory diseases . The absence of a pyridine ring in W12 shifts its activity toward calmodulin inhibition, highlighting the importance of the pyridinyl moiety in directing target specificity .
Steric and Electronic Considerations: The methoxy group in N-(6-methoxy-3-pyridinyl)-2-naphthalenesulfonamide may alter solubility or steric interactions, though its pharmacological profile remains uncharacterized . The aminobutyl chain in W12 introduces basicity and flexibility, enabling interactions with calmodulin’s hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
